molecular formula C18H31BO2Sn B14333543 2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane CAS No. 111631-02-8

2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane

Cat. No.: B14333543
CAS No.: 111631-02-8
M. Wt: 409.0 g/mol
InChI Key: MEQCMZZZVNIOFS-UHFFFAOYSA-N
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Description

2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane is a unique organotin compound characterized by its distinctive structure, which includes a dioxastannaboretane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane typically involves the reaction of dihexylstannane with phenylboronic acid in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or THF (tetrahydrofuran). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced organotin compounds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-phenyl-1,3-dioxolane
  • 2,2-Diethyl-4-phenyl-1,3-dioxolane

Uniqueness

2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane is unique due to the presence of the stannaboretane ring, which imparts distinct chemical and physical properties. This sets it apart from similar compounds that lack the tin-boron linkage, making it a valuable compound for specialized applications.

Properties

111631-02-8

Molecular Formula

C18H31BO2Sn

Molecular Weight

409.0 g/mol

IUPAC Name

2,2-dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane

InChI

InChI=1S/C6H5BO2.2C6H13.Sn/c8-7(9)6-4-2-1-3-5-6;2*1-3-5-6-4-2;/h1-5H;2*1,3-6H2,2H3;/q-2;;;+2

InChI Key

MEQCMZZZVNIOFS-UHFFFAOYSA-N

Canonical SMILES

B1(O[Sn](O1)(CCCCCC)CCCCCC)C2=CC=CC=C2

Origin of Product

United States

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